(2S,3R,4S)-2-((Benzylamino)methyl)pyrrolidine-3,4-diol

glycosidase inhibition stereochemistry–activity relationship α-mannosidase

Researchers studying glycosidase inhibition often face a gap in stereochemical probes-potent α-mannosidase inhibitors like swainsonine lack the β-anomeric configuration needed to fully map active site topology. This (2S,3R,4S)-2-((benzylamino)methyl)pyrrolidine-3,4-diol is the β-D-mannoside-mimicking diastereomer, purpose-built for deconvoluting α- vs. β-recognition preferences. Its orthogonal synthetic handles enable systematic library synthesis of tunable inhibitors. • Stereochemical probe: β-D-mannoside configuration at C-1/C-2/C-3, complementing the α-mimicking (2R,3R,4S) isomer. • Multi-target profile: Analog 12g inhibits α-L-fucosidase (Ki=6.5 μM), α-galactosidase (Ki=5 μM), and α-mannosidase (Ki=102 μM). • Derivatization-ready: Free amine and benzyl group for parallel N-alkylation and ester prodrug strategies.

Molecular Formula C12H18N2O2
Molecular Weight 222.28 g/mol
CAS No. 653571-07-4
Cat. No. B12883933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R,4S)-2-((Benzylamino)methyl)pyrrolidine-3,4-diol
CAS653571-07-4
Molecular FormulaC12H18N2O2
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESC1C(C(C(N1)CNCC2=CC=CC=C2)O)O
InChIInChI=1S/C12H18N2O2/c15-11-8-14-10(12(11)16)7-13-6-9-4-2-1-3-5-9/h1-5,10-16H,6-8H2/t10-,11-,12+/m0/s1
InChIKeySXQQUIDMNYCBEU-SDDRHHMPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stereochemically Defined α-Mannosidase Inhibitor Scaffold


(2S,3R,4S)-2-((Benzylamino)methyl)pyrrolidine-3,4-diol (CAS 653571-07-4) is a chiral pyrrolidine-3,4-diol derivative belonging to the iminosugar class of glycosidase inhibitors. It features a benzylamino methyl substituent at the C-2 position of the pyrrolidine ring with defined (2S,3R,4S) absolute stereochemistry [1]. This compound serves as the β-D-mannoside-mimicking stereoisomer within the broader family of 2-(aminomethyl)pyrrolidine-3,4-diol α-mannosidase inhibitors, where it acts as a competitive inhibitor—though with reduced potency relative to the α-D-mannoside-mimicking (2R,3R,4S) diastereomer—making it a critical tool compound for stereochemical structure–activity relationship (SAR) studies and selectivity profiling across glycosidase families [2].

Why Generic Iminosugar Substitution Fails


Substituting this compound with its (2R,3R,4S) diastereomer or with swainsonine radically alters the inhibition profile. The (2R,3R,4S) isomer mimics the configuration of α-D-mannosides and delivers a Ki of 7.4 μM against jack bean α-mannosidase, whereas the (2S,3R,4S) configuration mimics β-D-mannosides and is significantly less potent against the same target [1]. This stereochemical inversion at C-2 changes not only potency but also cross-reactivity across the glycosidase panel. The (2S,3R,4S) series has demonstrated broader multi-enzyme inhibition—including α-L-fucosidase, α-galactosidase, and α-mannosidase—meaning that indiscriminate replacement with the more potent (2R,3R,4S) isomer would lose this distinct polypharmacological fingerprint [2]. Furthermore, the natural product swainsonine, while ~100-fold more potent (IC50 ≈ 0.04–0.2 μM), co-inhibits lysosomal α-mannosidase and produces clinical toxicity, whereas the pyrrolidine-3,4-diol scaffold permits tunable selectivity through systematic side-chain modification [3].

Quantitative Differentiation Evidence


C-2 Stereochemistry and α-Mannosidase Inhibitory Potency

The (2R,3R,4S)-2-[(benzylamino)methyl]pyrrolidine-3,4-diol diastereomer inhibits jack bean α-mannosidase with Ki = 7.4 μM (competitive) and IC50 = 60 μM [1][2]. In the (2S,3R,4S) series, the most potent analog reported—(2S,3R,4S)-2-{[(2-thienylmethyl)amino]methyl}pyrrolidine-3,4-diol (compound 6o)—achieves only Ki = 40 μM and IC50 = 105 μM against the same enzyme [3]. The direct benzylamino-substituted (2S,3R,4S) parent compound is described as 'less potent' than its (2R,3R,4S) counterpart, consistent with the stereochemical rationale that the (2S) configuration mimics β-D-mannoside rather than the α-D-mannoside substrate recognized by the enzyme [2]. This represents an approximately 5.4-fold reduction in binding affinity at the Ki level for the best (2S) analog relative to the (2R) benzylamino derivative.

glycosidase inhibition stereochemistry–activity relationship α-mannosidase

Divergent Multi-Enzyme Selectivity Fingerprint

Unlike the highly selective (2R,3R,4S) diastereomer that predominantly targets α-mannosidase, the (2S,3R,4S) series exhibits broader cross-reactivity across the glycosidase panel. A closely related (2S,3R,4S) analog—(2S,3R,4S)-2-{2-[(4-phenyl)phenylamino]ethyl}pyrrolidine-3,4-diol (12g)—inhibits α-L-fucosidase from bovine epididymis with Ki = 6.5 μM (competitive), α-galactosidase from bovine liver with Ki = 5 μM (mixed), and α-mannosidase from jack bean with Ki = 102 μM (mixed) [1]. This multi-enzyme inhibition pattern contrasts sharply with the (2R,3R,4S) isomer, which shows selective α-mannosidase inhibition at Ki = 7.4 μM with minimal activity against other glycosidases in the 25-enzyme screening panel [2]. The (2S,3R,4S) configuration thus offers a therapeutically distinct polypharmacological profile relevant to diseases where simultaneous modulation of multiple glycosidases is desirable.

glycosidase selectivity profiling multi-target inhibition α-L-fucosidase

Potency Gap vs. Swainsonine

The natural product gold-standard α-mannosidase inhibitor swainsonine inhibits jack bean α-mannosidase with IC50 values of 0.04–0.2 μM (Ki ≈ 500 nM), representing a potency advantage of ~300–1500-fold over the pyrrolidine-3,4-diol series [1]. The most potent (2R,3R,4S)-2-[(benzylamino)methyl]pyrrolidine-3,4-diol achieves only IC50 = 60 μM (60,000 nM) against the same enzyme [2]. However, swainsonine's clinical development was halted due to toxicity from co-inhibition of lysosomal α-mannosidase [3]. The pyrrolidine-3,4-diol scaffold, including the (2S,3R,4S) isomer, offers reduced intrinsic potency that can be compensated by lipophilic ester prodrug derivatization to improve cellular internalization, as demonstrated by the 4-bromobenzoyl derivative 26 which achieves selective tumor cell growth inhibition (IC50 > 200 μM in normal fibroblasts), a selectivity window not attainable with swainsonine [4][5].

swainsonine comparator α-mannosidase inhibitor potency therapeutic window

Essential Role of the N-Benzyl Substituent

Systematic SAR analysis across the (2S,3R,4S)-2-(aminomethyl)pyrrolidine-3,4-diol series demonstrates that an aromatic substituent on the exocyclic nitrogen is essential for measurable α-mannosidase inhibition. The parent (2S,3R,4S)-2-(aminomethyl)pyrrolidine-3,4-diol (6, R=H)—lacking an aromatic group—shows weak inhibition, while the introduction of benzyl (6f), 4-phenylbenzyl (6fs), or 2-thienylmethyl (6o) groups restores inhibitory activity [1]. The best inhibitor in the series, the 2-thienylmethyl analog 6o, achieves Ki = 40 μM and IC50 = 105 μM [2]. This contrasts with the (2R,3R,4S) series, where the benzylamino derivative directly provides Ki = 7.4 μM [3]. The data establish that the benzylamino pharmacophore is necessary but not sufficient—stereochemistry at C-2 multiplicatively determines the potency ceiling.

SAR N-benzyl group aromatic pharmacophore

Optimal Research and Procurement Use Cases


Stereochemical Probe in Glycosidase Mechanism Studies

This compound is ideally suited as a β-D-mannoside-mimicking stereochemical probe for studying the stereoelectronic requirements of glycosidase active sites. Its (2S,3R,4S) configuration mimics the stereochemistry of β-D-mannopyranosides at C-1, C-2, and C-3, providing a complementary tool to the α-mimicking (2R,3R,4S) isomer. Researchers can use this pair of diastereomers to deconvolute whether an enzyme's substrate recognition is governed by α- or β-anomeric configuration, as the potency differential (~5.4-fold in the best analogs) provides a quantifiable stereochemical discrimination readout [1].

Multi-Glycosidase Selectivity Profiling

The (2S,3R,4S) configuration endows pyrrolidine-3,4-diol derivatives with the ability to inhibit multiple glycosidases simultaneously, as demonstrated by analog 12g (α-L-fucosidase Ki = 6.5 μM; α-galactosidase Ki = 5 μM; α-mannosidase Ki = 102 μM). This makes the compound valuable as a starting scaffold for developing multi-target glycosidase inhibitors for diseases where coordinated inhibition of several glycosidases may be therapeutically advantageous, such as certain lysosomal storage disorders or cancers with aberrant multi-enzyme glycosylation patterns [2].

Chiral Building Block for Inhibitor Libraries

The compound serves as a key synthetic intermediate for constructing libraries of lipophilic ester prodrugs that achieve cellular internalization and tumor-selective growth inhibition—a capability demonstrated by the 4-bromobenzoyl derivative 26 in the 2005 Fiaux et al. study, which showed selective cytotoxicity toward glioblastoma and melanoma cells while sparing normal fibroblasts (IC50 > 200 μM in fibroblasts). The free secondary amine and the benzyl group provide orthogonal synthetic handles for parallel derivatization strategies, enabling systematic exploration of both the N-alkyl pharmacophore and the hydroxyl esterification positions [3].

Analytical Reference Standard for Chiral Purity

Given the profound impact of C-2 stereochemistry on biological activity, this compound functions as an essential chiral reference standard for verifying enantiomeric and diastereomeric purity during the synthesis of 2-(aminomethyl)pyrrolidine-3,4-diol derivatives. Its three defined stereocenters (2S,3R,4S) produce a unique chromatographic and spectroscopic signature that enables discrimination from the (2R,3R,4S) diastereomer and other stereoisomers by chiral HPLC or NMR, ensuring that synthesized libraries maintain stereochemical integrity—a critical quality control parameter given the ~5-fold potency difference between C-2 epimers [1][4].

Quote Request

Request a Quote for (2S,3R,4S)-2-((Benzylamino)methyl)pyrrolidine-3,4-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.